![molecular formula C13H24OSi B14316885 Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane CAS No. 105884-07-9](/img/structure/B14316885.png)
Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(5-ethylidenebicyclo[221]heptan-2-yl)dimethylsilane is a specialized organosilicon compound It features a bicyclic structure with an ethylidene group and an ethoxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane typically involves the isomerization of 5-vinylbicyclo[2.2.1]hept-2-ene (VBH) using a solid catalyst. The catalyst is prepared by supporting an alkali metal on a carrier in liquid ammonia and then heating the supported product . Another method involves the use of calcium carbonate, calcium carboxylate, or calcium hydroxide as a catalyst under vacuum or an inert gas atmosphere .
Industrial Production Methods
Industrial production of this compound often employs high-yield processes that ensure the purity of the final product. The isomerization reaction is carried out under controlled conditions to maximize selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted silanes.
Applications De Recherche Scientifique
Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized polymers and materials with unique properties
Mécanisme D'action
The mechanism by which Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane exerts its effects involves interactions with molecular targets through its silicon and ethylidene groups. These interactions can influence various pathways, depending on the specific application. For example, in polymer chemistry, it can act as a cross-linking agent, enhancing the properties of the resulting material.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethylidenebicyclo[2.2.1]hept-2-yl propionate: Similar bicyclic structure but with a propionate group instead of an ethoxy group.
5-Vinylbicyclo[2.2.1]hept-2-ene: Precursor in the synthesis of Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane.
Uniqueness
This compound is unique due to its combination of a bicyclic structure with an ethylidene group and an ethoxy group attached to silicon. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.
Propriétés
Numéro CAS |
105884-07-9 |
|---|---|
Formule moléculaire |
C13H24OSi |
Poids moléculaire |
224.41 g/mol |
Nom IUPAC |
ethoxy-(5-ethylidene-2-bicyclo[2.2.1]heptanyl)-dimethylsilane |
InChI |
InChI=1S/C13H24OSi/c1-5-10-7-12-8-11(10)9-13(12)15(3,4)14-6-2/h5,11-13H,6-9H2,1-4H3 |
Clé InChI |
VNWFQAONRYAWNE-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C1CC2CC1CC2=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



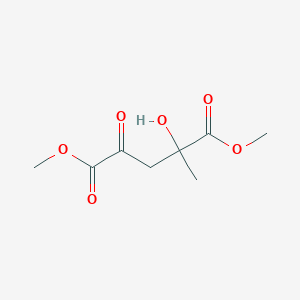


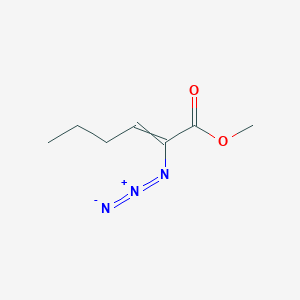
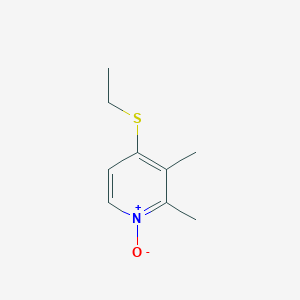
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)


![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
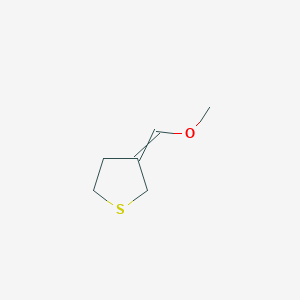
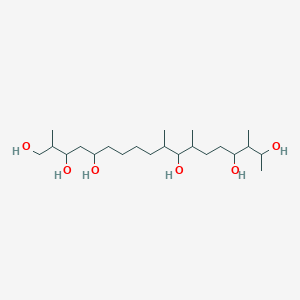
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

